5-cyclopropyl-1,2-oxazole-3-carboxamide
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Overview
Description
5-cyclopropyl-1,2-oxazole-3-carboxamide is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-1,2-oxazole-3-carboxamide typically involves the cycloaddition reaction of nitrile oxides with olefins. One common method is the [2+3] cycloaddition reaction, where nitrile oxides react with captodative olefins or methyl crotonate derivatives to form the desired oxazole ring . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo substitution reactions where different substituents are introduced to the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
5-cyclopropyl-1,2-oxazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom, similar to oxazole but with different substitution patterns.
Oxadiazole: A heterocyclic compound with two nitrogen atoms and one oxygen atom in the ring.
Thiadiazole: A heterocyclic compound with two nitrogen atoms and one sulfur atom in the ring.
Uniqueness
5-cyclopropyl-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern and the presence of a cyclopropyl group, which can impart distinct biological activities and properties compared to other oxazole derivatives .
Properties
CAS No. |
38955-40-7 |
---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
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